(4-(Benzyloxy)pyridin-2-yl)methanol
Description
(4-(Benzyloxy)pyridin-2-yl)methanol is a pyridine derivative characterized by a benzyloxy group at the 4-position and a hydroxymethyl (-CH2OH) group at the 2-position of the pyridine ring. Its molecular formula is C13H13NO2 (CAS: 33455-93-5), with a molecular weight of 215.25 g/mol .
Synthetic routes for this compound often involve nucleophilic substitution or protective group strategies. For example, microwave-assisted synthesis methods, similar to those used for related benzyloxy-pyridine derivatives (e.g., compound 36 in ), highlight efficient reaction conditions for such structures .
Properties
IUPAC Name |
(4-phenylmethoxypyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-8-13(6-7-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFDHAOBUOVUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290571 | |
| Record name | 4-(Phenylmethoxy)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-11-4 | |
| Record name | 4-(Phenylmethoxy)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63071-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylmethoxy)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)pyridin-2-yl)methanol typically involves the reaction of 4-hydroxy-2-pyridinemethanol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: (4-(Benzyloxy)pyridin-2-yl)carboxylic acid or (4-(Benzyloxy)pyridin-2-yl)aldehyde.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Benzyloxy)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting its potential in disrupting key cellular signaling pathways .
Comparison with Similar Compounds
(4-Methoxypyridin-2-yl)methanol (CAS: 16665-38-6)
Molecular Formula: C7H9NO2 Molecular Weight: 139.15 g/mol Key Differences:
- The methoxy group at the 4-position replaces the benzyloxy group, reducing steric bulk and lipophilicity.
- Lower molecular weight (139.15 vs. 215.25 g/mol) improves aqueous solubility but may reduce cell membrane penetration.
- Synthetic accessibility is higher due to the simplicity of the methoxy group, avoiding benzyl protection/deprotection steps .
(4-(Pyridin-2-yl)phenyl)methanol
Molecular Formula: C12H11NO Molecular Weight: 185.22 g/mol Key Differences:
- A phenyl ring replaces the pyridine core, with a pyridin-2-yl group at the 4-position and a hydroxymethyl group on the benzene ring.
- Derivatives of this structure, such as 2-(pyridin-2-yl)-1H-benzimidazoles, exhibit biological activity (e.g., antiviral or anticancer properties), suggesting that the pyridin-2-yl moiety plays a critical role in target binding .
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
Molecular Formula: C9H11ClNO3 Molecular Weight: 216.64 g/mol Key Differences:
- The chlorine atom enhances electrophilicity, making this compound more reactive in substitution reactions compared to the target compound.
(3-Hydroxy-6,7-dimethoxyphenanthren-9-yl)(pyridin-2-yl)methanol
Molecular Formula: C21H17NO4 Molecular Weight: 347.37 g/mol Key Differences:
- A phenanthrene core fused with a pyridine ring significantly increases aromaticity and planarity, enhancing π-π stacking interactions.
- The 6,7-dimethoxy groups and phenolic hydroxy group introduce multiple hydrogen-bonding sites, which are critical for antiviral activity against tobacco mosaic virus (TMV) .
Comparative Data Table
Key Research Findings
- Lipophilicity and Bioactivity: The benzyloxy group in this compound confers greater membrane permeability than its methoxy analogue, making it more suitable for drug delivery applications .
- Synthetic Flexibility : Microwave-assisted synthesis (e.g., ) is a scalable method for benzyloxy-pyridine derivatives, reducing reaction times compared to traditional heating .
- Biological Relevance: Pyridin-2-yl motifs in compounds like (4-(Pyridin-2-yl)phenyl)methanol are associated with benzimidazole-based therapeutics, highlighting their role in medicinal chemistry .
Biological Activity
(4-(Benzyloxy)pyridin-2-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a benzyloxy group and a hydroxymethyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzyloxy group enhances hydrophobic interactions, allowing the compound to bind effectively to target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways. For instance, it has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to inflammation and pain.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies
- Neuroprotective Studies : Research has demonstrated that this compound exhibits neuroprotective properties in vitro by reducing oxidative stress markers in neuronal cell lines. This suggests potential applicability in treating neurodegenerative diseases like Alzheimer’s.
- Enzymatic Activity : In studies assessing its inhibition of AChE and BChE, this compound showed significant inhibitory activity, indicating its potential as a therapeutic agent in managing cholinergic dysfunctions associated with Alzheimer's disease.
- Anti-inflammatory Effects : In experiments involving BV-2 microglial cells, the compound significantly reduced the expression of pro-inflammatory cytokines, suggesting that it could be beneficial in conditions characterized by neuroinflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
